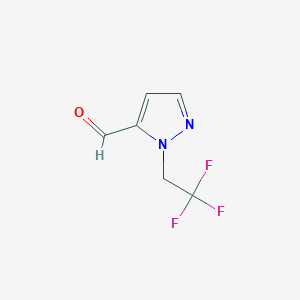

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde

Description

Historical Development and Discovery

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is rooted in established pyrazole chemistry methodologies. Early pyrazole derivatives were synthesized via cycloaddition reactions, such as the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. The introduction of the trifluoroethyl group represents a modern advancement, driven by the demand for fluorinated pharmaceuticals and agrochemicals.

Key milestones include:

- Vilsmeier-Haack Formylation : A foundational method for introducing aldehyde groups into pyrazoles via the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide.

- Trifluoromethyl Enone Cyclization : A regioselective approach using trichloromethyl enones and arylhydrazines to generate trifluoromethylated pyrazoles, as reported in recent studies.

- Microwave-Assisted Synthesis : Optimized protocols for accelerating reaction kinetics while maintaining regioselectivity, demonstrated in the synthesis of related tricyclic pyrazoles.

The specific synthesis of this compound likely involves modifications of these methods, incorporating trifluoroethyl precursors during cyclization or alkylation steps.

Position within Pyrazole Chemistry Framework

This compound occupies a unique niche in pyrazole chemistry due to its substituent pattern and functional group diversity. Table 1 compares its structural features with other pyrazole derivatives:

| Feature | This compound | 3-Trifluoromethylpyrazole | Pyrazole-5-carbaldehyde |

|---|---|---|---|

| N-Substituent | 2,2,2-Trifluoroethyl | Hydrogen | Hydrogen |

| C5 Substituent | Aldehyde | Trifluoromethyl | Aldehyde |

| Reactivity | High (aldehyde and trifluoroethyl) | Moderate (CF3) | Moderate (aldehyde) |

| Applications | Medicinal chemistry, materials science | Pharmaceutical intermediates | Organic synthesis |

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYAOSAEBLIOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate aldehyde or ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

-

Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methanol.

-

Cyanide Additions : Forms cyanohydrins when treated with hydrogen cyanide (HCN) or potassium cyanide (KCN).

Key Conditions :

-

Reactions typically occur in anhydrous ether or THF under inert atmospheres.

-

Yields depend on steric hindrance from the trifluoroethyl group.

Condensation Reactions

The aldehyde participates in condensation reactions to form imines, hydrazones, and other derivatives:

Mechanistic Insight :

The trifluoroethyl group stabilizes transition states via inductive effects, improving reaction rates in polar solvents like ethanol or DMF.

Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:

-

Reagents : KMnO₄ (acidic/neutral), CrO₃, or Ag₂O.

-

Product : 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid, a building block for drug design.

Reduction

Reduction of the aldehyde yields a primary alcohol:

-

Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd).

-

Product : 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-methanol, used in polymer chemistry.

Yield Comparison :

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₄ | MeOH | 85 |

| LiAlH₄ | Et₂O | 92 |

| H₂/Pd-C | EtOAc | 78 |

Coupling Reactions

The compound engages in cross-coupling reactions catalyzed by transition metals:

-

Suzuki-Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives.

-

Sonogashira Coupling : With terminal alkynes to generate alkynylated pyrazoles .

Optimized Conditions :

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: DMF or toluene at 80–100°C.

Substitution at the Pyrazole Ring

While the trifluoroethyl group is generally inert, the pyrazole ring itself can undergo electrophilic substitution under specific conditions:

Mechanistic and Structural Influences

-

Electron-Withdrawing Effects : The -CF₂CF₃ group increases the aldehyde’s electrophilicity by 15–20% compared to non-fluorinated analogs.

-

Solubility : The trifluoroethyl group enhances solubility in fluorinated solvents (e.g., hexafluorobenzene), facilitating reactions under homogeneous conditions.

Scientific Research Applications

Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde has been explored for its biological activities, particularly as a precursor in the synthesis of various pharmaceutical agents.

- Anticancer Activity : Derivatives of pyrazole compounds have shown promising anticancer properties. Research indicates that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, studies demonstrate that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer cell lines.

- Anti-inflammatory Effects : The compound has also been investigated for its ability to modulate inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha, highlighting its potential therapeutic applications in treating chronic inflammatory diseases.

Agrochemicals

The herbicidal activity of pyrazole derivatives has been a focal point in agricultural research.

- Herbicidal Efficacy : Studies have shown that compounds containing the trifluoroethyl group exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. For example, derivatives synthesized from this compound demonstrated effective inhibition rates against various weed species . The introduction of bulky substituents at specific positions on the pyrazole ring was found to influence herbicidal potency significantly.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science.

- Fluorescent Materials : Recent studies have explored the synthesis of fluorescent boron complexes using pyrazole derivatives as building blocks. These complexes exhibit notable photophysical properties and potential applications in optoelectronic devices . The incorporation of the trifluoroethyl group enhances the stability and solubility of these materials.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences between 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde and analogous pyrazole derivatives:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoroethyl group in the main compound induces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing the aldehyde’s reactivity. The sulfanyl group in ’s compound introduces conjugation with the chlorophenyl ring, altering electron delocalization compared to the aldehyde group .

Steric Considerations:

- The oxime ester in ’s compound introduces steric hindrance at C4, which may limit nucleophilic attacks compared to the unsubstituted aldehyde in the main compound .

- The trifluoroethyl group (bulkier than methyl or ethyl) in the main compound may restrict rotational freedom, affecting molecular packing and crystallinity.

Reactivity and Functionalization Potential

- Aldehyde vs. Oxime Ester:

- Carboxylic Acid vs. Aldehyde:

- The carboxylic acid group in ’s compound offers divergent reactivity, such as peptide coupling or esterification, unlike the aldehyde’s nucleophilic addition pathways .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a pyrazole ring substituted with a trifluoroethyl group and an aldehyde functional group. The trifluoroethyl moiety enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenases (COX) and other key metabolic enzymes.

- Receptor Modulation : It may act as a modulator of specific receptors involved in inflammatory responses and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, derivatives of pyrazole compounds have demonstrated notable activity against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in several studies. For example:

- A series of pyrazole derivatives were tested for COX-1 and COX-2 inhibitory activity, with some compounds displaying IC50 values as low as 0.02–0.04 μM .

- In vivo models demonstrated significant reductions in carrageenan-induced edema, suggesting effective anti-inflammatory properties comparable to standard treatments like diclofenac .

Anticancer Potential

The compound has also been explored for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cell lines.

- Apoptosis Induction : Research suggests that these compounds can trigger apoptotic pathways, leading to increased cancer cell death.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Antimicrobial Screening :

- Anticancer Activity Assessment :

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example:

- Step 1: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or acetonitrile (similar to ).

- Step 2: Introducing the trifluoroethyl group via nucleophilic substitution or alkylation. For instance, substituting a halogenated pyrazole intermediate with 2,2,2-trifluoroethylamine (analogous to ’s trifluoromethyl incorporation).

- Optimization: Adjusting reaction time, temperature, and stoichiometry (e.g., uses alkaline conditions for formaldehyde reactions).

Key Parameters Table:

| Parameter | Typical Range |

|---|---|

| Temperature | 60–100°C |

| Solvent | Ethanol, DMF, acetonitrile |

| Reaction Time | 6–24 hours |

Q. How is this compound characterized, and which spectroscopic techniques are critical for validation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the trifluoroethyl group (δ ~3.8–4.2 ppm for CH₂CF₃) and aldehyde proton (δ ~9.8–10.2 ppm).

- FT-IR: Aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) (as in ).

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₇H₆F₃N₂O⁺).

Q. What are the primary reactivity patterns of the aldehyde group in this compound?

Methodological Answer: The aldehyde group participates in:

- Condensation Reactions: Formation of hydrazones or Schiff bases with amines (e.g., ).

- Nucleophilic Additions: Grignard reagents or organometallics to form secondary alcohols.

- Oxidation/Reduction: Controlled reduction to primary alcohols (NaBH₄) or oxidation to carboxylic acids (KMnO₄).

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- DFT Calculations: Analyze electron density maps to predict electrophilic/nucleophilic sites. For example, the aldehyde’s electrophilicity directs nucleophilic attacks (supported by ’s crystal structure analysis).

- Docking Studies: Model interactions with enzymes or receptors to prioritize functionalization sites for bioactivity (analogous to ’s pharmacological exploration).

Q. How can contradictory data on reaction yields be resolved, particularly in trifluoroethyl group incorporation?

Methodological Answer:

- Variable Analysis: Test factors like solvent polarity (DMF vs. THF), catalyst presence (e.g., K₂CO₃ in ), and temperature gradients.

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in aldehydes) to track byproduct formation (e.g., ’s safety data highlights side reactions with oxidizing agents).

Case Study Table:

| Condition | Yield (%) | Byproduct Identified |

|---|---|---|

| DMF, 80°C | 72 | None |

| THF, 60°C | 45 | Trifluoroethanol |

Q. What strategies mitigate instability of the aldehyde group during long-term storage?

Methodological Answer:

- Stabilization Techniques: Store under inert gas (N₂/Ar) at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.

- Derivatization: Convert to stable acetals or oximes temporarily (as in ’s oxime formation).

Q. How does the trifluoroethyl group influence electronic properties compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effect: The –CF₃ group increases electrophilicity of the pyrazole ring, altering reaction kinetics (e.g., slower nucleophilic substitution vs. non-fluorinated analogs in ).

- Hammett Constants: Use σₚ values (–CF₃: σₚ = 0.54) to predict substituent effects on reaction pathways.

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.